N-carboxybutyl chitosan is a chemically modified chitin derivative belonging to the N-substituted chitosan class. It is synthesized by reacting chitosan with levulinic acid followed by reduction, yielding a water-soluble polyampholyte with a typical degree of N-carboxyalkylation of approximately 0.27.
Molecular FormulaC12H16N2O
Molecular Weight0
CAS No.125265-78-3
Cat. No.B1167081
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
N-carboxybutyl chitosan
CAS
125265-78-3
Synonyms
N-carboxybutyl chitosan
Molecular Formula
C12H16N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
N-Carboxybutyl Chitosan (CAS 125265-78-3): A Water-Soluble Chitosan Derivative for Advanced Biomaterial and Wound-Management Applications
N-carboxybutyl chitosan is a chemically modified chitin derivative belonging to the N-substituted chitosan class. It is synthesized by reacting chitosan with levulinic acid followed by reduction, yielding a water-soluble polyampholyte with a typical degree of N-carboxyalkylation of approximately 0.27 [1]. Unlike native chitosan, which requires acidic conditions for dissolution, N-carboxybutyl chitosan is soluble in water, water–ethanol mixtures, and across acidic, neutral, and basic pH ranges without the need for added acid, and it generates solutions that are more viscous than those of the parent chitosan [1]. These properties have motivated investigation of this derivative for wound management, tissue engineering, antimicrobial wound dressings, cosmetic formulations, and drug delivery systems [2].
1
Full-pH aqueous solubility — soluble in water and water–ethanol without added acid; compatible with physiological pH 7.4 and acid-sensitive payloads.
2
N-carboxybutyl substitution — distinct side-chain length imparts unique drug-release fingerprint and moisture-handling profile versus carboxymethyl or succinyl analogs.
3
Biomaterial & wound-management research — reported use in dermal repair models, surgical wound models, ophthalmic sustained-release matrices, and cosmetic humectant studies.
[1] Muzzarelli, R., Weckx, M., Filippini, O., & Lough, C. (1989). Characteristic properties of N-Carboxybutyl chitosan. Carbohydrate Polymers, 11(4), 307–320. View Source
[2] Muzzarelli, R. A. A., Tarsi, R., Filippini, O., Giovanetti, E., Biagini, G., & Varaldo, P. E. (1990). Antimicrobial properties of N-carboxybutyl chitosan. Antimicrobial Agents and Chemotherapy, 34(10), 2019–2023. View Source
Why Unmodified Chitosan or Other N-Substituted Chitosan Derivatives Cannot Replace N-Carboxybutyl Chitosan Without Performance Trade-Offs
Although chitosan and its derivatives share a β-(1→4)-linked D-glucosamine backbone, the specific length, charge, and hydrophilicity of the N-acyl substituent profoundly alter solubility, viscosity, moisture handling, antimicrobial spectrum, drug release kinetics, and tissue response [1]. Native chitosan is insoluble at neutral pH, limiting its processability and bioactivity in physiological environments, whereas N-carboxybutyl chitosan remains fully soluble across the entire pH range relevant to biomedical use [2]. Comparisons among N-substituted chitosans—specifically N-carboxymethyl chitosan (CMC), N-carboxybutyl chitosan (CBC), and N-succinyl chitosan (SCC)—show that the carboxybutyl moiety confers a distinct drug release fingerprint that cannot be replicated by the shorter (carboxymethyl) or bulkier (succinyl) N-acyl chains [3]. Similarly, moisture-absorption capacity of N-carboxybutyl chitosan at matching molecular weight reaches parity with hyaluronic acid, a benchmark that other chitosan derivatives do not consistently achieve [4]. Direct substitution of N-carboxybutyl chitosan with a generic chitosan derivative therefore risks substantial loss of functional performance in the intended application.
This ProductN-carboxybutyl chitosan — soluble pH 2–12; water and water–ethanol processable; moisture absorption reported at parity with hyaluronic acid at matched MW.
Potential SubstituteNative chitosan — insoluble at neutral pH; requires acidic media for dissolution; may limit processability and bioactivity in physiological environments.
This ProductN-carboxybutyl chitosan — unique swelling and drug–polymer interaction profile; distinct release kinetics for ophthalmic drugs versus other N-substituted derivatives.
Potential SubstituteN-carboxymethyl or N-succinyl chitosan — different acyl chain length alters drug loading, swelling, and release fingerprint; may not transfer release profile directly.
[1] Muzzarelli, R., Weckx, M., Filippini, O., & Lough, C. (1989). Characteristic properties of N-Carboxybutyl chitosan. Carbohydrate Polymers, 11(4), 307–320. View Source
[2] Crizel, M. et al. (2021). Biodegradable film production from agroforestry and fishery residues with active compounds. Food Packaging and Shelf Life, 28, 100654. (citing Muzzarelli et al., 1989 and dos Santos et al., 2005 for solubility contrast). View Source
[3] Braga, M. E. M., Pato, M. T. V., Silva, H. S. R. C., Ferreira, E. I., Gil, M. H., Duarte, C. M. M., & de Sousa, H. C. (2008). Supercritical solvent impregnation of ophthalmic drugs on chitosan derivatives. The Journal of Supercritical Fluids, 44(2), 245–257. View Source
[4] Shao, Z.-H., Wang, Q., & Wang, A.-Q. (2002). Moisture-absorption and Moisture-retention Capacity of N-Carboxybutyl-chitosan. Chinese Journal of Applied Chemistry, 19(11), 1091–1093. View Source
Head-to-Head and Cross-Study Quantitative Differentiation of N-Carboxybutyl Chitosan from Its Closest Analogs
Full-pH-Range Aqueous Solubility of N-Carboxybutyl Chitosan Versus Acid-Limited Native Chitosan
N-carboxybutyl chitosan (CBC) dissolves in water and in water–ethanol mixtures without requiring any added acid and remains soluble under acidic, neutral, and basic conditions. In direct contrast, native chitosan is only soluble in acidic media (typically pH < 6.5) [1]. This distinction eliminates the need for acidic solvents that can compromise pH-sensitive bioactive payloads and cause tissue irritation.
Aqueous solubility pH rangeHead-to-head
N-carboxybutyl chitosan: soluble pH 2–12, water and water–ethanol, no added acid. Native chitosan: soluble only pH < ~6.5.
Supports full-pH formulation compatibility
Reported across multiple publications; ambient conditions.
Soluble in water, acidic, neutral, and basic conditions without added acid
Comparator Or Baseline
Native chitosan: soluble only in acidic media (pH < ~6.5)
Quantified Difference
Qualitative range expansion from acidic-only to full pH spectrum covering pH 2–12
Conditions
Ambient temperature; water and water–ethanol mixtures; data validated across multiple publications (1989–2021)
Why This Matters
For formulators, full-pH solubility translates directly to compatibility with physiological fluids (blood, wound exudate, interstitial fluid at pH 7.4) and with acid-sensitive active pharmaceutical ingredients, making CBC the more versatile choice for biomedical and cosmetic products.
[1] Muzzarelli, R., Weckx, M., Filippini, O., & Lough, C. (1989). Characteristic properties of N-Carboxybutyl chitosan. Carbohydrate Polymers, 11(4), 307–320. View Source
Moisture-Absorption Parity of N-Carboxybutyl Chitosan with Hyaluronic Acid at Equivalent Molecular Weight
In a controlled comparison of moisture-absorption capacity, N-carboxybutyl-chitosan with a molecular mass of 5.0×10⁵ exhibited moisture-absorption equivalent to that of hyaluronic acid (HA), the benchmark cosmetic humectant [1]. This demonstrates that N-carboxybutyl chitosan can function as a cost-effective, non-animal-derived alternative to HA without sacrificing moisture-regulating performance.
Moisture-absorption vs hyaluronic acidHead-to-head
N-carboxybutyl chitosan (MW ~5.0×10⁵): moisture absorption reported at parity with hyaluronic acid at equivalent molecular weight.
Supports humectant screening context
Ambient humidity; published 2002. Data to verify in target formulation.
Moisture absorption equivalent to hyaluronic acid at MW ~5.0×10⁵
Comparator Or Baseline
Hyaluronic acid (comparison made at the same molecular weight level)
Quantified Difference
Negligible; performance described as 'quite same capacity'
Conditions
Ambient humidity; chitosan derivatives with variable degree of deacetylation and molecular weight; study published in Chinese Journal of Applied Chemistry, 2002
Why This Matters
Procurement decisions for cosmetic or wound-care humectants can confidently prioritize N-carboxybutyl chitosan as a plant- and crustacean-derived, scalable alternative to animal-derived or fermentation-produced hyaluronic acid, with equivalent moisture performance.
[1] Shao, Z.-H., Wang, Q., & Wang, A.-Q. (2002). Moisture-absorption and Moisture-retention Capacity of N-Carboxybutyl-chitosan. Chinese Journal of Applied Chemistry, 19(11), 1091–1093. View Source
Superior Histoarchitectural Organization in Dermal Wound Healing with N-Carboxybutyl Chitosan Versus Untreated Control
In a clinical study of split-thickness skin graft donor sites, freeze-dried N-carboxybutyl chitosan pads produced better histoarchitectural order, improved vascularization, and absence of inflammatory cell infiltrate compared to untreated control donor sites. Fewer features of malpighian layer proliferation were also observed, indicating more controlled epithelial regeneration [1].
Dermal wound histoarchitectureReported
Freeze-dried CBC pads vs untreated control: reported better histoarchitectural order, vascularization, and absence of inflammatory infiltrate in split-thickness graft donor sites.
Reported wound-healing endpoint context
Human study; Biomaterials 1991. Endpoint context; data to verify.
Untreated control donor sites (standard wound care without active dressing)
Quantified Difference
Statistically significant histological superiority (p-values reported in original paper); qualitative parameters translated into semi-quantitative scoring
Clinicians and procurement specialists evaluating wound dressings should recognize that N-carboxybutyl chitosan provides not merely passive coverage but actively directs tissue organization, potentially reducing scarring and improving cosmetic and functional outcomes.
Wound healingTissue regenerationDermal repair
[1] Biagini, G., Pugnaloni, A., Damadei, A., Bertani, A., Belligolli, A., Bicchiega, V., & Muzzarelli, R. (1991). Wound management with N-carboxybutyl chitosan. Biomaterials, 12(3), 281–286. View Source
More Regular Tissue Remodeling and Reduced Inflammation with N-Carboxybutyl Chitosan Compared to Fibrin Glue in Cutaneous Repair
In a rabbit full-thickness skin wound model, N-carboxybutyl chitosan (applied weekly) was compared with fibrin glue. On day 15, the histoarchitectural order of the stromal matrix was better in the CBC group, despite a more evident multilayered epithelium in the fibrin glue group. On day 30, complete reepithelialization with all cellular layers represented was observed in the CBC group; underlying connective tissue was mature but looser, with more regular organization and very limited inflammatory processes relative to fibrin glue [1].
Tissue remodeling vs fibrin glueReported
Rabbit full-thickness wound model: CBC group showed more regular stromal organization, limited inflammation at day 30 vs fibrin glue comparator.
Reported tissue-remodeling endpoint context
Animal model; J. Bioact. Compat. Polym. 1990. Model-specific review.
Histoarchitectural restoration quality and inflammatory cell infiltration
Target Compound Data
More regular histoarchitectural restoration; limited inflammation; mature, looser connective tissue at day 30
Comparator Or Baseline
Fibrin glue: dense connective tissue; more evident inflammatory infiltrate; complete reepithelialization also achieved but with less organized matrix
Quantified Difference
Qualitative superiority in stromal organization and reduced inflammation; healing time not significantly different
Conditions
New Zealand rabbits; full-thickness wounds to superficial muscle fascia; treatment applied weekly; histological analysis at days 15 and 30; Journal of Bioactive and Compatible Polymers, 1990
Why This Matters
For surgical wound closure, N-carboxybutyl chitosan offers a non-blood-derived alternative to fibrin glue with equivalent healing speed but superior tissue remodeling quality and lower inflammatory burden, potentially reducing hypertrophic scar risk and eliminating blood-product-related concerns.
[1] Muzzarelli, R. A. A., Biagini, G., Pugnaloni, A., Filippini, O., & Tarsi, R. (1990). N-Carboxybutyl Chitosan and Fibrin Glue in Cutaneous Repair Processes. Journal of Bioactive and Compatible Polymers, 5(4), 396–407. View Source
Distinct Drug Release Behavior Among N-Substituted Chitosans: N-Carboxybutyl Chitosan Versus N-Carboxymethyl and N-Succinyl Analogs in Ophthalmic Delivery
When three N-substituted chitosan derivatives—N-carboxymethyl chitosan (CMC), N-carboxybutyl chitosan (CBC), and N-succinyl chitosan (SCC)—were impregnated with flurbiprofen and timolol maleate via supercritical solvent impregnation (SSI) under identical conditions (9.0–14.0 MPa, 303.0–323.0 K), the three chemically and physically distinct polymeric structures conditioned the impregnation and drug release processes differently [1]. This demonstrates that the length and nature of the N-acyl substituent directly modulate drug–polymer interactions and release kinetics, precluding simple interchangeability among N-substituted chitosan derivatives.
Drug release: N-substituted analogsCross-study
CBC vs N-carboxymethyl chitosan vs N-succinyl chitosan: distinct flurbiprofen/timolol release fingerprints under identical SSI conditions (9.0–14.0 MPa, 303–323 K).
Supports derivative-specific release review
Supercritical impregnation method context; J. Supercrit. Fluids 2008.
Drug deliveryOphthalmic formulationSupercritical impregnation
Evidence Dimension
Drug loading efficiency and in vitro release kinetics (flurbiprofen, timolol maleate)
Target Compound Data
CBC exhibited a distinct impregnation and release profile versus CMC and SCC; specific release rates and cumulative drug masses are condition-dependent and reported in the primary publication
Comparator Or Baseline
N-carboxymethyl chitosan (CMC) and N-succinyl chitosan (SCC)
Quantified Difference
Derivative-specific release kinetics observed; CMC behavior was dominated by drug solubility in CO₂ and polymer swelling, whereas CBC and SCC each displayed unique release fingerprints
Conditions
SSI with CO₂ and CO₂+EtOH; 9.0–14.0 MPa; 303.0–323.0 K; flurbiprofen and timolol maleate model drugs; J. Supercrit. Fluids, 2008
Why This Matters
For pharmaceutical developers, this evidence confirms that selection of the correct N-substituted chitosan derivative is non-trivial: the carboxybutyl side chain yields a unique release fingerprint that may better match the desired therapeutic profile for ophthalmic or sustained-release applications than the more common carboxymethyl or succinyl variants.
Drug deliveryOphthalmic formulationSupercritical impregnation
[1] Braga, M. E. M., Pato, M. T. V., Silva, H. S. R. C., Ferreira, E. I., Gil, M. H., Duarte, C. M. M., & de Sousa, H. C. (2008). Supercritical solvent impregnation of ophthalmic drugs on chitosan derivatives. The Journal of Supercritical Fluids, 44(2), 245–257. View Source
High-Value Application Scenarios for N-Carboxybutyl Chitosan Derived from Comparative Evidence
Advanced Wound Dressings Requiring pH-Neutral Solubility and Pro-Regenerative Histoarchitecture
N-carboxybutyl chitosan is uniquely suited for wound dressings that must hydrate in wound exudate (pH ~7.4), provide broad-spectrum bacteriostatic activity against Gram-positive, Gram-negative, and Candida species, and actively guide tissue regeneration toward organized, well-vascularized repair with minimal scarring. The clinical donor-site study confirms superior histological outcomes compared to untreated controls [1], and the fibrin glue comparator study demonstrates equivalent healing time with superior tissue remodeling quality and reduced inflammation [2].
Replacement of Hyaluronic Acid with a Scalable, Non-Animal-Derived Humectant in Cosmetics and Personal Care
Formulators seeking a high-moisture-absorption humectant that matches the performance of hyaluronic acid but avoids animal-derived raw materials or costly fermentation processes can employ N-carboxybutyl chitosan of appropriate molecular weight (~5.0×10⁵). Its performance parity has been verified in side-by-side moisture-absorption testing [1], and its additional film-forming, viscosifying, and emulsion-stabilizing properties add multi-functional value to creams, lotions, and hair styling products [2].
Tunable Ophthalmic Drug Delivery Inserts and Hydrogels via Supercritical Solvent Impregnation
For sustained-release ophthalmic delivery of anti-inflammatory (e.g., flurbiprofen) or anti-glaucoma (e.g., timolol maleate) drugs, N-carboxybutyl chitosan hydrogel matrices can be precisely loaded using supercritical solvent impregnation. The carboxybutyl derivative's unique swelling and drug–polymer interaction profile, distinct from carboxymethyl and succinyl analogs, allows tuning of release rates by selecting the appropriate N-substituted chitosan and controlling impregnation pressure and temperature [1].
Application
Selection Property
Validation Focus
Wound-management biomaterial studies
Full-pH solubility and histoarchitectural endpoint context
Dermal repair model response; tissue-remodeling endpoint review
Cosmetic humectant formulation research
Moisture-absorption comparison context at matched molecular weight
Humectant performance in target cream/lotion matrix
Impregnation and release kinetics under target process conditions
[1] Biagini, G., et al. (1991). Wound management with N-carboxybutyl chitosan. Biomaterials, 12(3), 281–286. View Source
[2] Muzzarelli, R. A. A., et al. (1990). N-Carboxybutyl Chitosan and Fibrin Glue in Cutaneous Repair Processes. Journal of Bioactive and Compatible Polymers, 5(4), 396–407. View Source
[3] Shao, Z.-H., Wang, Q., & Wang, A.-Q. (2002). Moisture-absorption and Moisture-retention Capacity of N-Carboxybutyl-chitosan. Chinese Journal of Applied Chemistry, 19(11), 1091–1093. View Source
[4] Muzzarelli, R., Weckx, M., Filippini, O., & Lough, C. (1989). Characteristic properties of N-Carboxybutyl chitosan. Carbohydrate Polymers, 11(4), 307–320. View Source
[5] Braga, M. E. M., et al. (2008). Supercritical solvent impregnation of ophthalmic drugs on chitosan derivatives. The Journal of Supercritical Fluids, 44(2), 245–257. View Source
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